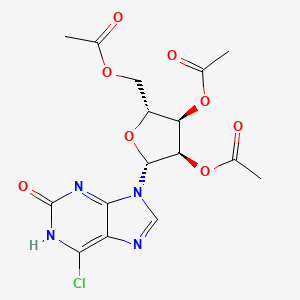

![molecular formula C₂₀H₃₀ClN₃O₄Si B1139925 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]- CAS No. 115479-39-5](/img/structure/B1139925.png)

7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves solid-liquid phase-transfer glycosylation, using specific silylated and protected ribofuranosyl donors to yield protected β-D-nucleosides stereoselectively. The synthesis approach aims to introduce various substituents at the pyrrolopyrimidine moiety, facilitating further functionalization and exploration of biological activities. These methods offer a versatile pathway to a broad range of pyrrolopyrimidine nucleosides, with implications for developing potential therapeutic agents (Rosemeyer & Seela, 1988).

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by their pyrrolopyrimidine core, substituted at various positions to modulate the compound's physical and chemical properties. X-ray crystallography studies reveal slight puckering in the pyrrolopyrimidine unit and its spatial orientation concerning the ribofuranosyl unit, crucial for understanding the compound's interaction with biological targets. Hydrogen bonding plays a vital role in stabilizing the crystal structure, highlighting the importance of molecular geometry in the compound's biological activity (Gainsford, Fröhlich, & Evans, 2010).

Chemical Reactions and Properties

Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and functional group transformations, enabling the synthesis of structurally diverse compounds. These reactions are critical for modifying the molecule's biological properties and enhancing its therapeutic potential. The reactivity of functional groups, such as cyano and chloro substituents, towards nucleophiles, is a key aspect of the compound's chemistry, offering pathways to novel derivatives with potential pharmacological applications (Hinshaw et al., 1969).

Wissenschaftliche Forschungsanwendungen

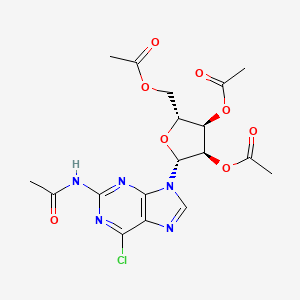

Antimalarial and Antimicrobial Applications

The compound has been studied for its potential as an antimalarial drug, showcasing the role of its structural derivatives in medicinal chemistry. For instance, a study highlighted the structural characteristics of a related compound, underscoring its potential utility in antimalarial drug development due to the presence of a water molecule of crystallization, which influences its melting points and possibly its biological activity (Gainsford, Fröhlich, & Evans, 2010). Furthermore, the synthesis and biological screening of novel nucleoside analogues have demonstrated antimicrobial properties, suggesting the importance of this compound in developing new antimicrobial agents (Kumar, Singh, & Yadav, 2001).

Cancer Research

In cancer research, derivatives of 7H-Pyrrolo[2,3-d]pyrimidine have been synthesized and investigated for their antitumor properties. This includes the exploration of bicyclic nucleoside analogues that exhibited potential antiproliferative properties against cancer cell lines, signifying the role of this chemical scaffold in oncology (Mieczkowski et al., 2015).

Glycosylation Studies

Significant research has focused on the glycosylation of pyrrolo[2,3-d]pyrimidines, which is crucial for the synthesis of nucleoside analogues with potential therapeutic applications. Studies on the glycosylation processes have led to the formation of regioisomers, which are important for understanding the chemical behavior of these compounds and their subsequent biological activities (Leonard et al., 2009).

Synthesis and Structural Studies

The synthesis and crystal structure analysis of derivatives provide insights into their potential applications in drug design. For instance, crystal structure investigations have helped elucidate the properties of halogenated derivatives, offering a foundation for designing nucleoside analogues with enhanced biological activities (Seela, Ming, Budow, Eickmeier, & Reuter, 2008).

Eigenschaften

IUPAC Name |

[(3aS,4R,6R)-4-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClN3O4Si/c1-19(2,3)29(6,7)25-10-13-14-15(28-20(4,5)27-14)18(26-13)24-9-8-12-16(21)22-11-23-17(12)24/h8-9,11,13-15,18H,10H2,1-7H3/t13-,14?,15+,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFANUVYJLNMOM-NYELBAIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=CC4=C3N=CN=C4Cl)CO[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@@H](O[C@@H](C2O1)CO[Si](C)(C)C(C)(C)C)N3C=CC4=C3N=CN=C4Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676203 |

Source

|

| Record name | 7-[(3xi)-5-O-[tert-Butyl(dimethyl)silyl]-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115479-39-5 |

Source

|

| Record name | 7-[(3xi)-5-O-[tert-Butyl(dimethyl)silyl]-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)

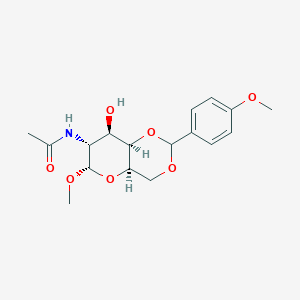

![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)

![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)